2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of alkyl halides with sodium hydroxide and a phase transfer catalyst can afford 7-alkylated derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded certain derivatives .Scientific Research Applications
Antimicrobial and Antiviral Properties
A study synthesized new pyrrolo[2,3-d]pyrimidine derivatives, including 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, which exhibited promising antimicrobial and antiviral activities, comparing favorably to Gentamicin and Ribavirin. This suggests potential use in treating diseases caused by microbes and viruses (Hilmy et al., 2021).
G Protein-Coupled Receptor 119 Agonists
Research identified 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as agonists for GPR119, a receptor involved in glucose homeostasis. This indicates a potential role in treating type 2 diabetes by influencing the enteroinsular axis and improving glycemic control (Katamreddy et al., 2012).
Crystal Structure Analysis
A study on the crystal structure of a related compound, 2-Ethoxy-3-(4-fluorophenyl)-4-oxo-5-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, detailed the angles and hydrogen bond formations, offering insights into the structural properties of similar compounds (He, Peng, & Li, 2007).
Antitubercular and Antimicrobial Activity
Novel chromeno[2,3-d]pyrimidine derivatives, synthesized from related compounds, showed pronounced antitubercular and antimicrobial activities. This suggests potential applications in treating tuberculosis and bacterial infections (Kamdar et al., 2011).
Antiparasitic Selectivity
Compounds derived from 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine demonstrated enhanced in vivo antiparasitic effects, suggesting potential for developing new antimalarial treatments (Southwick et al., 1974).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Certain pyrrolo[2,3-d]pyrimidine derivatives were identified as potent inhibitors of VEGFR-2, showing promise in antiangiogenic and antitumor therapies (Gangjee et al., 2010).
properties
IUPAC Name |
2-phenyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-6-13-7-10(9)14-11(15-12)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGACZOWTBRIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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